molecular formula C8H12ClNO3 B1348194 N-Chloroacetylisonipecotic acid CAS No. 318280-69-2

N-Chloroacetylisonipecotic acid

Cat. No.: B1348194
CAS No.: 318280-69-2
M. Wt: 205.64 g/mol
InChI Key: PEQVHRULPWCLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Chloroacetylisonipecotic acid typically involves the chloroacetylation of isonipecotic acid. This process can be carried out using chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reactivity of chloroacetyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chloroacetylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Chloroacetylisonipecotic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Chloroacetylisonipecotic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Chloroacetylisonipecotic acid involves its interaction with nucleophilic sites on proteins and enzymes. The chloroacetyl group can form covalent bonds with amino acid residues, leading to modifications that affect the function and activity of the target proteins. This property makes it valuable in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

    N-Chloroacetylglycine: Similar in structure but with a glycine backbone instead of isonipecotic acid.

    N-Chloroacetylproline: Another related compound with a proline backbone.

Uniqueness

N-Chloroacetylisonipecotic acid is unique due to its piperidine ring structure, which imparts distinct chemical properties and reactivity compared to other chloroacetylated amino acids. This uniqueness makes it particularly useful in specific biochemical applications where other compounds may not be as effective .

Properties

IUPAC Name

1-(2-chloroacetyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClNO3/c9-5-7(11)10-3-1-6(2-4-10)8(12)13/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQVHRULPWCLOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365832
Record name N-Chloroacetylisonipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318280-69-2
Record name N-Chloroacetylisonipecotic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloroacetyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.